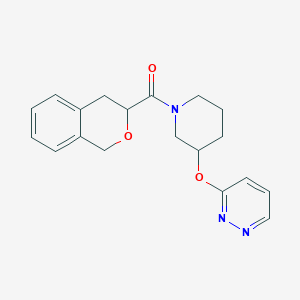

Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

3,4-dihydro-1H-isochromen-3-yl-(3-pyridazin-3-yloxypiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c23-19(17-11-14-5-1-2-6-15(14)13-24-17)22-10-4-7-16(12-22)25-18-8-3-9-20-21-18/h1-3,5-6,8-9,16-17H,4,7,10-13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQNHGOPNVIAAPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2CC3=CC=CC=C3CO2)OC4=NN=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone typically involves multi-step organic reactions. One common synthetic route includes the cycloaddition of pyridine N-imine with 6-alkyl-4-oxohex-5-ynoates, followed by condensation with hydrazine . This method provides concise access to pharmacologically active pyridazinone derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of automated reactors and stringent quality control measures to maintain consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide

Reducing Agents: Lithium aluminum hydride, sodium borohydride

Substitution Reagents: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and neurological disorders.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone involves its interaction with specific molecular targets and pathways. This compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues Targeting GLUT4

Compounds like N-(3-(3-(4-fluorophenyl)propyl)benzyl-3-(2-methoxyphenyl)-N-pyridin-4-ylmethyl)propanamide () share functional similarities with the query compound:

- Mechanism : Both inhibit GLUT4 in myeloma cells, modulating glucose uptake.

- Structural Differences: The query compound uses a pyridazine-oxy-piperidine group, while ’s analog employs a pyridin-4-ylmethyl substituent. The methanone linker in the query compound may confer rigidity compared to the flexible propionamide chain in the analog.

Table 1: GLUT4-Targeting Compounds Comparison

The pyridazine group in the query compound may offer improved metabolic stability over pyridine derivatives due to reduced susceptibility to cytochrome P450 oxidation.

Cannabinoid Receptor Ligands (Indole/Pyrrole Derivatives)

highlights the importance of side-chain length and heterocyclic substituents in CB1 receptor binding:

- Key Findings: Optimal activity requires 4–6 carbon side chains (e.g., morpholinoethyl groups). Pyrrole derivatives exhibit lower potency than indole analogs.

Comparison with Query Compound :

- The pyridazin-3-yloxy group in the query compound may mimic the morpholinoethyl group’s role in cannabinoids by providing hydrogen-bonding sites.

Metabotropic Glutamate Receptor (mGluR) Modulators

The patent in describes phenyl-3-oxadiazolyl-piperidinone derivatives as positive allosteric modulators of mGluRs:

- Structural Parallels: Both compounds feature a piperidine ring linked to a heterocycle (oxadiazole vs. pyridazine). The methanone group is conserved, suggesting shared binding interactions.

Table 2: mGluR-Targeting Compounds Comparison

| Feature | Query Compound | Compound |

|---|---|---|

| Heterocycle | Pyridazine | Oxadiazole |

| Molecular Weight | 356.4 g/mol | ~400–450 g/mol (estimated) |

| Pharmacological Action | Undetermined | Positive allosteric modulation |

Pyridine/Pyrrolidine Derivatives (Catalog Compounds)

lists pyridine derivatives with pyrrolidine substituents, such as 1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone:

- Key Differences :

- Pyrrolidine substituents in catalog compounds are smaller and more electron-rich than the pyridazine-oxy group in the query compound.

- The query compound’s isochroman moiety adds aromatic bulk absent in simpler pyridine derivatives.

Biological Activity

Isochroman-3-yl(3-(pyridazin-3-yloxy)piperidin-1-yl)methanone is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its interactions with molecular targets, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound consists of an isochroman moiety linked to a pyridazinyl group through a piperidinyl chain. The unique combination of these structural elements contributes to its biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It acts as an allosteric modulator for certain muscarinic receptors, which play a vital role in various neurological functions .

Key Mechanisms:

- Allosteric Modulation: Enhances or inhibits receptor activity without directly blocking the active site.

- Receptor Interaction: Targets muscarinic M4 receptors, influencing neurotransmitter release and neuronal excitability.

Biological Activity Data

A summary of the biological activity of this compound is presented in the table below:

Pharmacological Studies

Research has demonstrated that this compound exhibits significant pharmacological effects in various models. For instance, studies indicate that it can enhance cognitive function in animal models, suggesting its potential use in treating cognitive disorders .

Case Study: Cognitive Enhancement

In a controlled study involving rodent models, this compound was administered, resulting in improved memory retention and learning capabilities. The study measured cognitive performance through standard maze tests and indicated a statistically significant improvement compared to control groups .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Variations in the piperidinyl or pyridazinyl substituents have been explored to enhance potency and selectivity for specific receptors.

Table: SAR Insights

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.